molecular formula C26H23N5O2S B2590034 2-{[5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide CAS No. 946329-81-3

2-{[5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide

Cat. No.: B2590034
CAS No.: 946329-81-3
M. Wt: 469.56
InChI Key: YXDDCYSXAMCRMQ-UHFFFAOYSA-N
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Description

2-{[5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide is a research-grade chemical agent characterized as a potent and selective antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel. TRPA1 is a non-selective cation channel expressed on sensory neurons, often referred to as the "wasabi receptor," and it acts as a key molecular sensor for reactive chemical irritants and cold stimuli. Its activation is implicated in inflammatory and neuropathic pain pathways. This compound exerts its effects by blocking the channel pore, thereby inhibiting calcium influx and neuronal depolarization in response to TRPA1 agonists like allyl isothiocyanate (AITC) . The structural core of this molecule, featuring a 1,2,4-triazole scaffold linked to indole and methoxyphenyl rings, is recognized for enabling high-affinity interactions with the TRPA1 receptor. The primary research value of this antagonist lies in its utility as a pharmacological tool for dissecting the complex role of TRPA1 in various disease models, including pain, respiratory conditions like asthma, and neurogenic inflammation . Scientists utilize this compound in in vitro calcium flux assays and in vivo behavioral studies to investigate nociceptive signaling and to validate TRPA1 as a therapeutic target for novel analgesic drug discovery.

Properties

IUPAC Name

2-[[5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N5O2S/c1-17-7-3-5-9-22(17)28-24(32)16-34-26-30-29-25(21-15-27-23-10-6-4-8-20(21)23)31(26)18-11-13-19(33-2)14-12-18/h3-15,27H,16H2,1-2H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXDDCYSXAMCRMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)OC)C4=CNC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-{[5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide typically involves multicomponent reactions. One common approach is the condensation of indole, 4-methoxyphenylglyoxal, and Meldrum’s acid . This method is advantageous due to its simplicity, atom economy, and the use of readily accessible starting materials. The reaction conditions often involve refluxing in a suitable solvent, such as methanol, with the addition of a catalyst like methanesulfonic acid .

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfanyl Group

The sulfanyl (-S-) linker between the triazole and acetamide groups is susceptible to nucleophilic substitution. This reactivity is exploited in derivatization studies to introduce new functional groups.

Reaction TypeReagents/ConditionsProducts FormedReferences
AlkylationAlkyl halides (e.g., CH₃I), DMF, NaHS-Alkylated triazole-acetamide derivatives
AcylationAcetyl chloride, pyridineThioester derivatives
  • Example : Reaction with 2-bromo-N-substituted acetamides in DMF under basic conditions yields hybrid molecules with enhanced bioactivity .

Oxidation Reactions

The indole and triazole rings participate in oxidation reactions, altering electronic properties and biological activity.

SubstrateOxidizing AgentConditionsProductsReferences
Indole moietyKMnO₄, H₂SO₄Aqueous, 80°CIndole-3-carboxaldehyde derivatives
Triazole ringH₂O₂, FeCl₃RT, ethanolTriazole N-oxide derivatives
  • Key Insight : Oxidation of the indole moiety enhances electrophilicity, enabling further functionalization.

Reduction Reactions

Reductive modification of the triazole ring or acetamide group is observed under specific conditions.

SubstrateReducing AgentConditionsProductsReferences
Triazole ringLiAlH₄Dry THF, refluxReduced triazoline intermediates
Acetamide groupBH₃·THFRT, 12hAmine derivatives

Triazole Ring Modifications

The 1,2,4-triazole core undergoes regioselective reactions due to its electron-deficient nature.

  • Electrophilic Aromatic Substitution :

    • Nitration (HNO₃/H₂SO₄) occurs at the 5-position of the triazole ring.

    • Halogenation (e.g., Br₂/FeBr₃) targets the indole moiety preferentially.

Acetamide Hydrolysis

The acetamide group hydrolyzes under acidic or basic conditions:

ConditionsReagentsProductsReferences
Acidic (HCl, H₂O)6M HCl, refluxCarboxylic acid derivative
Basic (NaOH, H₂O)2M NaOH, RTSodium carboxylate

Antibacterial Hybrids

Reaction with 5-(1H-indol-3-yl-methyl)-1,3,4-oxadiazole-2-thiol derivatives yielded compounds with enhanced activity against Staphylococcus aureus (MIC: 8–16 µg/mL) .

Anticancer Derivatives

Alkylation at the sulfanyl group produced analogs showing:

  • Apoptosis Induction : 60% inhibition of HeLa cell proliferation at 50 µM.

  • Topoisomerase II Inhibition : IC₅₀ = 12.3 µM.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent due to its unique structural characteristics. Research indicates that it may exhibit:

  • Antimicrobial Properties : Studies suggest that compounds with similar structures can inhibit bacterial growth and have antifungal activity.
  • Anticancer Activity : The indole and triazole moieties are often associated with anticancer properties, potentially acting on various cancer cell lines by inhibiting proliferation or inducing apoptosis.

The compound has been subject to various biological assays to evaluate its efficacy:

  • Cell Proliferation Inhibition : In vitro studies have shown that the compound can inhibit the growth of specific cancer cell lines, indicating potential use in oncology.
  • Mechanism of Action : It is hypothesized that the compound interacts with cellular receptors or enzymes, modulating pathways involved in cell survival and death.

Synthetic Organic Chemistry

As a versatile building block, this compound can be utilized in the synthesis of more complex molecules:

  • Synthesis of Triazole Derivatives : The triazole ring allows for further functionalization, leading to new compounds with enhanced properties.
  • Development of New Materials : The compound's unique properties may contribute to advancements in material science, particularly in developing conductive or luminescent materials.

Case Studies

Several studies have documented the applications and effects of 2-{[5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide:

  • Anticancer Research : A study published in a peer-reviewed journal explored the compound's effects on breast cancer cell lines, demonstrating significant inhibition of cell growth compared to control groups.
  • Antimicrobial Efficacy : Another investigation assessed the antimicrobial activity against various pathogens, finding promising results that warrant further exploration for potential therapeutic applications.
  • Synthetic Pathways : Research detailing synthetic routes highlighted efficient methods for producing this compound through multi-step organic reactions, optimizing yield and purity.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it can bind to enzymes or receptors, inhibiting their activity. The indole moiety is known to interact with various biological targets, including kinases and G-protein coupled receptors. The triazole ring can enhance binding affinity and selectivity, making the compound a potent inhibitor of specific pathways .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Compound A shares a 1,2,4-triazole scaffold with several analogs, but key substituent variations influence its properties (Table 1):

Compound Triazole Substituents Acetamide Substituent Key Features Reference
Compound A 4-(4-Methoxyphenyl), 5-(indol-3-yl) N-(2-Methylphenyl) High melting point (304.7°C), dual inhibitor potential
6r () 4-(4-Methoxyphenyl), 5-(4-chlorophenyl) Benzo[d]thiazole Enhanced π-π stacking due to aromatic heterocycle
C683-0269 () Chromenopyrimidine core N-(2-Methoxyphenyl) Chromenopyrimidine enhances planarity; targets IL-13Rα2
VUAA1 () 4-Ethyl, 5-(3-pyridinyl) N-(4-Ethylphenyl) Orco receptor agonist; lacks indole moiety
Compound 4-(4-Chlorophenyl), 5-(4-methoxyphenyl) N-(3-Methylphenyl) Chlorophenyl increases hydrophobicity

Key Observations :

  • Indole vs. Heterocycles : The indole group in Compound A may facilitate hydrogen bonding or π-stacking with biological targets, unlike benzo[d]thiazole (6r) or pyridine (VUAA1) .
  • Methoxy vs. Chloro Substituents : The 4-methoxyphenyl group in Compound A enhances solubility compared to chlorophenyl analogs (e.g., 6r) but reduces electrophilicity .

Physicochemical Data :

Property Compound A 6l () VUAA1 () Compound
Melting Point (°C) 304.7 125–128 N/A N/A
Molecular Weight (g/mol) ~520 (estimated) 454.5 393.5 499.1
Solubility Moderate (methoxy enhances) Low (CF₃ group) High (pyridine) Low (chlorophenyl)

Key Observations :

  • Melting Point : The high melting point of Compound A suggests strong crystalline packing, likely due to indole and methoxyphenyl interactions .
  • Solubility : The 4-methoxyphenyl group improves aqueous solubility compared to chlorophenyl or trifluoromethyl analogs .

Biological Activity

The compound 2-{[5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial, anticancer, and other pharmacological properties, supported by relevant research findings and data.

Molecular Characteristics

PropertyValue
Molecular Formula C25H27N5O2S
Molecular Weight 461.6 g/mol
IUPAC Name This compound
InChI Key LJRQBJSILUCHQY-UHFFFAOYSA-N

The compound features an indole core, a triazole ring, and a sulfanyl group, which contribute to its diverse biological activities.

Antimicrobial Activity

Research has indicated that triazole derivatives exhibit significant antimicrobial properties. The compound has been evaluated for its efficacy against various bacterial strains:

  • Antibacterial Activity :
    • Studies have shown that compounds similar to this triazole derivative possess activity against Gram-positive and Gram-negative bacteria. For instance, derivatives with triazole rings have displayed inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 0.25 to 32 µg/mL .
    • The presence of the indole moiety enhances the antibacterial efficacy by improving binding interactions with bacterial targets .

Table: Antimicrobial Efficacy of Triazole Derivatives

Compound TypeTarget BacteriaMIC (µg/mL)
Triazole Derivative AS. aureus0.25
Triazole Derivative BE. coli1.0
Indole-Triazole HybridBacillus subtilis5.0

Anticancer Activity

The anticancer potential of this compound has been explored through various studies:

  • Cell Line Studies :
    • The compound has been tested against liver carcinoma cell lines, showing promising results in inhibiting cell proliferation . The mechanism appears to involve the modulation of cellular signaling pathways related to apoptosis.
    • In vitro assays indicate that the compound can induce apoptosis in cancer cells by activating caspase pathways .

Case Study: Anticancer Activity in Liver Carcinoma

A study conducted on liver carcinoma cell lines demonstrated that treatment with the compound led to a significant reduction in cell viability compared to untreated controls. The IC50 value was determined to be approximately 15 µM, indicating effective cytotoxicity.

The biological activity of this compound is thought to arise from its ability to interact with specific molecular targets:

  • Receptor Binding : The indole and triazole components are capable of binding to various receptors involved in cell signaling pathways, influencing processes such as proliferation and apoptosis .
  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell metabolism, leading to enhanced therapeutic effects .

Q & A

Q. How can green chemistry principles improve synthesis scalability?

  • Methodological Answer : Replace pyridine with biodegradable solvents (e.g., cyclopentyl methyl ether) and heterogeneous catalysts (e.g., Fe₃O₄ nanoparticles). Monitor reaction progress via in situ FTIR to reduce waste. Achieve ≥80% yield under microwave-assisted conditions (100 W, 80°C, 1 hour) .

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